molecular formula C26H45NNaO5S B12428776 Taurolithocholic Acid-d5 (sodium salt)

Taurolithocholic Acid-d5 (sodium salt)

Cat. No.: B12428776
M. Wt: 511.7 g/mol
InChI Key: YWXCPBUMOMIAJB-CQRAWABASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taurolithocholic Acid-d5 (sodium salt) involves the deuteration of taurolithocholic acid. The process typically includes the following steps:

Industrial Production Methods: Industrial production of Taurolithocholic Acid-d5 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Taurolithocholic Acid-d5 (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Taurolithocholic Acid-d5 (sodium salt) has a wide range of scientific research applications:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of bile acids.

    Biology: Plays a role in studying bile acid metabolism and its effects on cellular processes.

    Medicine: Used in research related to liver diseases, particularly cholestasis, to understand the mechanisms of bile acid-induced liver injury.

    Industry: Employed in the development of pharmaceuticals and in the study of drug metabolism.

Mechanism of Action

The mechanism of action of Taurolithocholic Acid-d5 (sodium salt) involves its interaction with cellular pathways related to bile acid metabolism. It acts as a potent cholestatic agent and a calcium ion agonist. The compound increases the activity of caspase-3 and caspase-7 in hepatocytes, leading to apoptosis. It also modulates protein kinase C activity, which plays a role in various cellular processes .

Comparison with Similar Compounds

  • Taurocholic Acid Sodium Salt
  • Sodium Taurochenodeoxycholate
  • Sodium Tauroursodeoxycholate
  • Sodium Taurodeoxycholate Hydrate
  • Taurolithocholic Acid 3-Sulfate Disodium Salt

Comparison: Taurolithocholic Acid-d5 (sodium salt) is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. Compared to other similar compounds, it has specific applications in studying bile acid metabolism and its effects on liver cells. Its role as a calcium ion agonist and its ability to induce apoptosis in hepatocytes further distinguish it from other bile acids .

Properties

Molecular Formula

C26H45NNaO5S

Molecular Weight

511.7 g/mol

InChI

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1/i10D2,16D2,19D;

InChI Key

YWXCPBUMOMIAJB-CQRAWABASA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O.[Na]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na]

Origin of Product

United States

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